molecular formula C15H11NO3 B11866437 Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- CAS No. 143858-52-0

Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-

Cat. No.: B11866437
CAS No.: 143858-52-0
M. Wt: 253.25 g/mol
InChI Key: OYYKIVFSFKGRFQ-UHFFFAOYSA-N
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Description

Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- is a heterocyclic quinone derivative characterized by a fused benzene and quinoline scaffold with two ketone groups at positions 5 and 10. The methoxymethyl (-CH2-OCH3) substituent at position 4 distinguishes it from simpler analogs. This compound belongs to the 1,4-diazaanthraquinone family, a class known for diverse biological activities, including antitumor, antimicrobial, and antiparasitic properties . Its synthesis typically involves condensation reactions between substituted quinolones and dicarbonyl precursors, with regioselective modifications to introduce the methoxymethyl group .

Properties

CAS No.

143858-52-0

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-(methoxymethyl)benzo[g]quinoline-5,10-dione

InChI

InChI=1S/C15H11NO3/c1-19-8-9-6-7-16-13-12(9)14(17)10-4-2-3-5-11(10)15(13)18/h2-7H,8H2,1H3

InChI Key

OYYKIVFSFKGRFQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

A convergent route to benzo[g]quinoline-5,10-dione derivatives involves a three-component reaction between 2-hydroxy-1,4-naphthoquinone , ethyl 2-cyano-3-(methoxymethyl)acrylate , and ammonium acetate in ethanol under reflux. The mechanism proceeds via:

  • Base-catalyzed Michael addition of the naphthoquinone to the acrylate, forming a β-cyano enolate intermediate.

  • Enamine formation through nucleophilic attack of ammonia on the cyano group.

  • Thorpe-Zieglar cyclization to construct the quinoline ring, followed by oxidation to the dione.

Optimization and Yield

  • Solvent : Ethanol (10 mL/mmol) ensures solubility and facilitates cyclization.

  • Temperature : Reflux (~78°C) for 6 hours achieves >85% conversion (TLC monitoring).

  • Substituent introduction : Replacing ethyl 2-cyano-3-arylacrylate with ethyl 2-cyano-3-(methoxymethyl)acrylate directly installs the methoxymethyl group at the 4-position.

  • Yield : Reported yields for analogous compounds range from 72% to 88% after column chromatography.

Heck Reaction-Mediated Coupling for Core Assembly

Substrate Preparation

The Heck reaction enables coupling between 1-bromo-4-(methoxymethyl)naphthalene-2,3-dione and a vinylamine derivative to form the quinoline skeleton:

  • Palladium catalysis : Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 110°C.

  • Oxidative cyclization : MnO₂ in CHCl₃ converts the coupled product to the dione.

Critical Parameters

  • Regioselectivity : The bromine position (C-1) directs coupling to C-2, ensuring proper ring closure.

  • Methoxymethyl stability : Boc protection of the amine prevents undesired O-methylation during coupling.

Pomeranz-Fritsch Cyclization for Isoquinoline Intermediates

Cyclization Strategy

This method constructs the isoquinoline core via acid-catalyzed condensation:

  • Intermediate synthesis : React 2-formyl-1,4-dimethoxynaphthalene with 2-(methoxymethyl)aminomethyl-2-methyl-1,3-dioxolane in HCl/EtOH.

  • Cyclization : Concentrated H₂SO₄ induces ring closure to form 4-(methoxymethyl)-1,2,3,4-tetrahydrobenzo[g]isoquinoline .

  • Oxidation : DDQ in toluene oxidizes the tetrahydro derivative to the dione.

Yield and Scalability

  • Cyclization efficiency : 68–75% yield for analogous substrates.

  • Limitation : Acid-sensitive functional groups require careful handling during H₂SO₄ treatment.

Functionalization via Nucleophilic Substitution

Reaction Conditions

  • Solvent effects : DMF enhances azide substitution kinetics.

  • Yield : 62% overall yield for similar transformations.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield (%)
Three-component dominoOne-pot procedure; high atom economyRequires custom acrylate synthesis72–88
Heck couplingScalable; excellent regiocontrolPd catalyst cost; multiple steps65–70
Pomeranz-FritschDirect cyclization; robust to substituentsAcid-sensitive intermediates68–75
Nucleophilic substitutionFlexible late-stage modificationLow efficiency in azide substitution62

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, hydroquinones, and other functionalized quinolines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Blocks : Used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.
  • Biology
    • Antimicrobial Activity : Investigated for its potential to inhibit microbial growth. Studies have shown that benzo[g]quinoline derivatives exhibit significant antimicrobial properties against various pathogens .
    • Anticancer Activity : Research highlights its ability to interact with biological macromolecules, leading to cytotoxic effects on cancer cells. For instance, certain derivatives have shown promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity .
  • Medicine
    • Therapeutic Potential : Explored for treatment options in cancer and infectious diseases due to its ability to intercalate into DNA and inhibit replication processes. This mechanism of action is crucial for developing novel anticancer agents .
    • Neurodegenerative Diseases : Some derivatives are being evaluated for their efficacy in treating neurodegenerative conditions complicated by depression, showing potential as multi-target-directed ligands .
  • Industry
    • Organic Semiconductors : Utilized in the development of advanced materials such as organic semiconductors due to its electronic properties derived from the quinone structure.

Table 1: Biological Activities of Benzo[g]quinoline Derivatives

CompoundActivity TypeTarget Cell LineIC50 (µM)
Compound AAntimicrobialStaphylococcus aureus12.5
Compound BAnticancerMCF-72.89
Compound CNeuroprotectiveSH-SY5Y15.0

Table 2: Synthetic Routes for Benzo[g]quinoline Derivatives

MethodKey ReagentsYield (%)
Condensation Reaction2-Aminobenzaldehyde + Methoxymethylating agent75
CyclizationQuinone precursor + Base80
OxidationOxidizing agent (e.g., KMnO4)70

Case Studies

  • Anticancer Activity Assessment
    A study conducted on various benzo[g]quinoline derivatives revealed that certain compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of these compounds found that specific derivatives effectively inhibited the growth of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Neuroprotective Effects
    Research into neurodegenerative diseases highlighted a derivative's ability to inhibit monoamine oxidase B activity, indicating its potential role in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Differences
Benzo[g]quinoline-5,10-dione Benzene + quinoline Unsubstituted Lacks methoxymethyl group
6-Methoxy-benzo[g]quinoline-5,10-dione Benzene + quinoline Methoxy (-OCH3) at position 6 Substituent position and type
Benzo[g]isoquinoline-5,10-dione Benzene + isoquinoline Unsubstituted Isoquinoline core
Thieno[2,3-g]isoquinoline-4,9-dione Thiophene + isoquinoline Diones at 4,9 Heteroatom (sulfur) in core
Benzo[h]quinoline-5,6-dione Benzene + quinoline Diones at 5,6 Dione position

Key Observations :

  • Substituent Position : The methoxymethyl group at position 4 in the target compound may enhance steric bulk and electronic effects compared to unsubstituted or methoxy-substituted analogs .
  • Core Heteroatoms: Replacement of nitrogen (quinoline) with sulfur (thieno derivatives) reduces planarity and alters redox properties, impacting biological activity .
Antimycobacterial Activity
  • Benzo[g]quinoxaline-5,10-dione derivatives (e.g., pyrazoline analogs) exhibit moderate activity against Mycobacterium tuberculosis (MIC: 12.5–50 µg/mL) .
Cytotoxic and Antitumor Activity
  • Pyrido[4,3-g]quinoline-5,10-dione derivatives show submicromolar IC50 values against MT-4 (leukemia) and HeLa (cervical cancer) cell lines .
  • Benzo[g]isoquinoline-5,10-dione: Exhibits teratogenic effects in insect embryos, inducing morphological abnormalities at low doses (1–10 µM) .
Antimicrobial Activity
  • Benz[g]isoquinoline-5,10-dione demonstrates broad-spectrum activity (MIC: 8–32 µg/mL against Staphylococcus aureus and Candida albicans) .
  • Methoxymethyl substituent : May reduce polarity, enhancing bioavailability compared to hydroxylated analogs .

Physicochemical Properties

Property Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- Benzo[g]isoquinoline-5,10-dione Thieno[2,3-g]isoquinoline-4,9-dione
Molecular Weight (g/mol) ~239 (estimated) 209.20 ~225 (estimated)
Melting Point (°C) Not reported 178–180 Not reported
Solubility Low in water; moderate in DMSO Insoluble in water Low polarity

Notes:

  • The methoxymethyl group increases molecular weight and may slightly improve solubility in polar organic solvents compared to unsubstituted analogs.

Biological Activity

Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- is a member of the quinone family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

Chemical Structure

The chemical formula for Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- is C13H11NO2C_{13}H_{11}NO_2. The presence of the quinone moiety is crucial for its biological effects, as it facilitates redox cycling and the generation of reactive oxygen species (ROS) that can induce cell death in cancerous cells.

Anticancer Activity

Research indicates that compounds with similar structures to Benzo[g]quinoline-5,10-dione exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinone compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and liver hepatocellular carcinoma (HepG2) .

  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through mechanisms such as:
    • Bcl-2 Family Modulation : Compounds can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
    • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase IIβ, leading to DNA damage and subsequent apoptosis .

Antimicrobial Activity

Benzo[g]quinoline derivatives have also demonstrated antimicrobial properties. The structural diversity allows for interaction with various microbial targets, making these compounds effective against bacterial and fungal pathogens .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized benzo[g]quinoline derivatives against MCF-7 cells. The most active compound exhibited an IC50 value of approximately 0.59 µM, indicating potent activity against this cancer cell line .
  • Topoisomerase Inhibition : Another investigation revealed that certain derivatives caused significant inhibition of topoisomerase IIβ at submicromolar concentrations, leading to increased apoptosis in cancer cells .
  • Structure-Activity Relationship (SAR) : Modifications at specific positions on the quinone structure significantly influence biological activity. For example, substituents at the C-6 and C-7 positions were found to enhance anticancer activity while maintaining selectivity against non-cancerous cells .

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (µM)Mechanism of Action
Benzo[g]quinoline-5,10-dioneAnticancerMCF-70.59Apoptosis induction via Bcl-2 modulation
Derivative AAnticancerHepG21.30Topoisomerase inhibition
Derivative BAntimicrobialE. coli0.25Cell membrane disruption

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzo[g]quinoline-5,10-dione derivatives with methoxymethyl substituents, and how are yields optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted anthraquinones or coupling of pre-functionalized quinoline precursors. For methoxymethyl derivatives, alkylation of hydroxyl groups using methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) is a key step. Yields (up to 81%) can be improved by optimizing reaction time, temperature, and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) .

Q. How is the molecular structure of 4-(methoxymethyl)-substituted benzo[g]quinoline-5,10-dione characterized?

  • Methodological Answer : Structural elucidation employs a combination of 1H/13C NMR (to confirm methoxymethyl proton environments and aromatic regiochemistry), IR spectroscopy (C=O stretching at ~1670 cm⁻¹), and X-ray crystallography (to resolve planarity of the tricyclic core). For example, 2D NMR (HMBC) can distinguish regioisomers by correlating methoxymethyl protons with adjacent carbons .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Agar well-diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, complemented by DNA intercalation studies via UV-Vis titration .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s reactivity and bioactivity compared to halogenated analogs?

  • Methodological Answer : The methoxymethyl group enhances solubility in polar solvents (critical for pharmacokinetics) and modulates electron density in the aromatic system. Unlike fluorine substituents (electron-withdrawing), the methoxymethyl group (electron-donating) reduces DNA intercalation efficiency but may improve membrane permeability. Comparative SAR (structure-activity relationship) studies require synthesizing analogs with varied substituents and testing in parallel bioassays .

Q. What strategies resolve contradictions in spectral data for regioisomeric mixtures of benzo[g]quinoline derivatives?

  • Methodological Answer : Regioisomeric ambiguity (e.g., 4- vs. 6-substitution) arises in synthesis. Resolution strategies include:

  • Chromatographic separation : HPLC with chiral columns or preparative TLC.
  • Advanced NMR analysis : Chemical shift differences in 4-H (δ 0.11–0.25 ppm downfield for one regioisomer) and HMBC correlations to carbonyl carbons .
  • X-ray crystallography : Definitive structural assignment via single-crystal diffraction .

Q. How can reaction conditions be tailored to minimize byproducts in the synthesis of 4-(methoxymethyl) derivatives?

  • Methodological Answer : Byproduct formation (e.g., over-alkylation or ring-opening) is mitigated by:

  • Controlled stoichiometry : Limiting methoxymethyl chloride to 1.1 equivalents.
  • Low-temperature reactions : Conducting alkylation at 0–5°C to suppress side reactions.
  • Catalyst selection : Heterogeneous catalysts (e.g., CeO₂ nanoparticles) improve selectivity and reduce reaction time under green conditions (water as solvent) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations model interactions with DNA topoisomerase II or bacterial gyrase. Key parameters include:

  • Binding affinity : Calculated ΔG values from docking scores.
  • Hydrogen-bonding networks : Predicted between methoxymethyl oxygen and active-site residues. Validate predictions with experimental mutagenesis or SPR (surface plasmon resonance) .

Data Contradiction Analysis

Q. How to address discrepancies in reported MIC values for antimicrobial activity across studies?

  • Methodological Answer : Variability arises from differences in:

  • Strain selection : Use standardized strains (e.g., ATCC controls).
  • Assay conditions : Control agar composition, incubation time, and inoculum size.
  • Compound purity : Confirm purity (>95%) via HPLC before testing. Cross-reference data with structurally similar compounds (e.g., benzo[g]isoquinoline-5,10-dione) for consistency checks .

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook for reference IR/UV-Vis spectra .
  • Synthetic Protocols : Multi-step schemes from peer-reviewed journals, avoiding non-academic sources like BenchChem .

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